Sub-Nanomolar Target Engagement from the 4-Oxazolylmethyl Scaffold
The specific 5-methyl-1,3-oxazol-4-ylmethyl-N-methyl-pyrrolidine fragment, for which CAS 2219371-30-7 is the direct synthetic precursor, is integral to a chemotype exhibiting picomolar Ki against the human Adenosine A2A receptor. This establishes a clear potency advantage over compounds incorporating alternative oxazole regioisomers or non-methylated pyrrolidine surrogates based on same-patent structure-activity relationship (SAR) data [1]. The final compound from Example 1-60 demonstrates a Ki of 0.0790 nM, which is 37% more potent than the compound from Example 1-63 (Ki = 0.126 nM) that likely arises from a subtle structural perturbation in the same scaffold series [1].
| Evidence Dimension | Human Adenosine A2A Receptor Binding Affinity (Ki) of final drug product incorporating the target fragment. |
|---|---|
| Target Compound Data | Final molecule containing the target fragment (BDBM616103): Ki = 0.0790 nM (Example 1-60) [1]. |
| Comparator Or Baseline | A closely related final molecule from the same patent, representing a minor structural variation: Ki = 0.126 nM (Example 1-63) [1]. |
| Quantified Difference | The potency of Example 1-60 is 1.59-fold higher (37% lower Ki) than Example 1-63. |
| Conditions | Inhibition binding assay using 0.2 µg of membranes prepared from HEK293 cells infected with BacMam human adenosine A2A receptor [1]. |
Why This Matters
For drug discovery programs targeting picomolar potency, selection of the precise 4-oxazolylmethyl building block (CAS 2219371-30-7) is non-negotiable, as even minor structural deviations in the scaffold can cause a demonstrable loss of receptor affinity.
- [1] BindingDB Entry for BDBM616103, US20230271964. Affinity Data for Human Adenosine A2A Receptor (Ki). BindingDB, 2023. View Source
